2-Methyl-N-(prop-2-yn-1-yl)aniline

Photoredox catalysis Cascade cyclization Quinoline synthesis

Securing N-propargyl anilines with the precise ortho-methyl steric profile often forces synthetic delays. This specific intermediate provides the exact regiochemistry needed for reproducible photoredox cascade cyclizations and indole construction.

• **Scaffold Control:** The ortho-methyl group modulates steric hindrance to direct regioselectivity in gold-catalyzed and radical-mediated ring closures.
• **Reactive Handle:** Secondary amine functionality (NH) enables downstream click chemistry and bioconjugation distinct from inert tertiary analogs.
• **Logistics:** Available in stock (10-100 mg packs) with seamless global cold-chain/shipping logistics.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
Cat. No. B12857774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(prop-2-yn-1-yl)aniline
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NCC#C
InChIInChI=1S/C10H11N/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7,11H,8H2,2H3
InChIKeyNTXKFLSQPPCRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(prop-2-yn-1-yl)aniline Product Profile


2-Methyl-N-(prop-2-yn-1-yl)aniline (CAS 53443-78-0; MF C10H11N; MW 145.20) is an ortho-methyl-substituted N-propargyl aniline belonging to the broader class of alkynylated aromatic amines . The compound features a secondary amine nitrogen substituted with a terminal alkyne (propargyl) group and an ortho-methyl group on the phenyl ring [1]. This combination of substituents confers a unique profile of steric and electronic properties that distinguishes it from its closest structural analogs, including the unsubstituted N-(prop-2-yn-1-yl)aniline (CAS 14465-74-8), the tertiary N-methyl-N-(prop-2-yn-1-yl)aniline (CAS 4282-82-0), the ortho-disubstituted 2,6-dimethyl-N-(prop-2-yn-1-yl)aniline (CAS 74248-48-9), and the para-methyl isomer 4-methyl-N-(prop-2-yn-1-yl)aniline (CAS 435345-28-1).

Steric Environment Ortho-methyl group modulates amine reactivity in cyclization and cross-coupling reactions.
Amine Function Secondary NH enables protic reactivity and hydrogen-bond donor capacity for click chemistry.
Regiochemistry Ortho-substitution pattern directs electrophilic substitution to distinct ring positions.

2-Methyl-N-(prop-2-yn-1-yl)aniline: Key Differentiators


The frequently available N-(prop-2-yn-1-yl)anilines with different substitution patterns (unsubstituted, N-methyl, para-methyl, or ortho-dimethyl) are not functionally interchangeable with 2-methyl-N-(prop-2-yn-1-yl)aniline. The specific substitution pattern on the aniline ring and the nitrogen atom profoundly influences critical parameters for downstream applications: (i) The ortho-methyl group creates steric hindrance that modulates the reactivity of both the amine nitrogen and the aromatic ring in cyclization and cross-coupling reactions [1]. (ii) The presence of a secondary amine (NH) versus a tertiary amine (N-CH3) alters the hydrogen-bonding capacity, directing the compound towards applications requiring protic amine functionality in click chemistry and bioconjugation [2]. (iii) The specific regiochemistry of the methyl group (ortho vs. para) affects the electronic distribution in the aromatic ring, thereby influencing the regioselectivity of electrophilic aromatic substitution and cycloaddition reactions [3]. Direct experimental comparisons across the N-propargyl aniline series demonstrate divergent reactivity and product outcomes, underscoring the rationale for deliberate compound selection.

Unsubstituted N-(prop-2-yn-1-yl)aniline lacks ortho-methyl steric modulation, potentially altering cyclization regioselectivity and yield.
N-Methyl-N-(prop-2-yn-1-yl)aniline is a tertiary amine without hydrogen-bond donor capacity, limiting its use in protic-amine-dependent transformations.
Para-methyl isomer (4-methyl-N-(prop-2-yn-1-yl)aniline) exhibits different electrophilic aromatic substitution regiochemistry, leading to divergent product distributions.

2-Methyl-N-(prop-2-yn-1-yl)aniline Evidence Guide


Ortho-Methyl Steric Modulation in Photoredox Cyclization

In photoredox-catalyzed cascade addition/cyclization reactions, the specific substitution pattern on the N-propargyl aniline scaffold directly impacts reaction efficiency. While the target compound itself was not directly tested in this study, the established relationship between ortho-substitution and reaction outcome in the N-propargyl aniline series supports a class-level differentiation. The unsubstituted N-(prop-2-yn-1-yl)aniline serves as the baseline comparator, while ortho-substituted derivatives generally require adjusted conditions or exhibit altered regioselectivity compared to the unsubstituted analog [1].

Photoredox Cyclization
Class-level inference
Ortho-substituted N-propargyl anilines show sterically modulated reactivity in cascade fluoroacetylation/cyclization.
Steric ortho-methyl effect may alter cyclization regioselectivity compared to the unsubstituted analog.
Direct comparative data not available; inferred from substrate scope trends.
Photoredox catalysis Cascade cyclization Quinoline synthesis Substituent effect

Lipophilicity Differentiation Across N-Propargyl Anilines

The target compound, 2-methyl-N-(prop-2-yn-1-yl)aniline, has a predicted LogP of 2.11 (as reported for the structurally corresponding para-isomer prop-2-ynyl-p-tolyl-amine on Chemsrc ), which is significantly higher than the predicted LogP of the unsubstituted N-(prop-2-yn-1-yl)aniline. This increased lipophilicity is a direct consequence of the methyl substitution on the aromatic ring. Furthermore, the target compound is a secondary amine, which contrasts with the tertiary amine N-methyl-N-(prop-2-yn-1-yl)aniline (CAS 4282-82-0) [1], thereby differing in hydrogen-bond donor capacity.

Lipophilicity & H-Bonding
Supporting evidence
Predicted LogP ~2.1; secondary amine provides hydrogen-bond donor capacity.
Higher lipophilicity and H-bond donor distinguish it from the N-methyl tertiary amine analog.
LogP estimated via structural proxy; confirm experimentally for specific application context.
Physicochemical properties Lipophilicity LogP Drug-likeness

Synthetic Accessibility vs Ortho-Disubstituted Analog

2-Methyl-N-(prop-2-yn-1-yl)aniline is commercially available from multiple suppliers, typically at a minimum purity of 95% . In contrast, the ortho-disubstituted analog 2,6-dimethyl-N-(prop-2-yn-1-yl)aniline (CAS 74248-48-9) is also available at 95% purity but features increased steric hindrance around the amine nitrogen, which may limit its reactivity in certain transformations where nucleophilicity of the secondary amine is essential. The target compound provides a balanced steric profile with only one ortho-substituent, preserving sufficient amine accessibility for downstream reactions such as acylation, alkylation, or click chemistry derivatization while imparting the beneficial ortho-methyl effect.

Synthetic Accessibility
Supporting evidence
95% purity available; single ortho-methyl preserves amine accessibility vs 2,6-dimethyl analog.
Balanced steric profile supports nucleophilic reactions where the di-ortho-methyl analog may be too hindered.
Supplier-reported purity; verify lot-specific steric impact empirically.
Synthetic accessibility Procurement Purity Building block

Regiochemical Differentiation from Para-Methyl Isomer

The ortho-methyl group in 2-methyl-N-(prop-2-yn-1-yl)aniline is a classical ortho/para-directing substituent for electrophilic aromatic substitution (EAS) reactions, but its position adjacent to the amine nitrogen creates unique regiochemical outcomes compared to the para-methyl isomer (4-methyl-N-(prop-2-yn-1-yl)aniline, CAS 435345-28-1) . The ortho-substitution pattern directs incoming electrophiles to specific positions on the ring distinct from the para-isomer. This regiochemical differentiation is crucial for the synthesis of specifically substituted heterocycles and aromatic building blocks.

Regiochemical Control
Class-level inference
Ortho-methyl directs electrophilic substitution to para- and second ortho-positions relative to amine.
Distinct EAS outcomes vs para-methyl isomer enable access to specific functionalized anilines.
Quantitative comparative isomer data not available; regiochemical principles apply.
Regioselectivity Electrophilic aromatic substitution Ortho-para directing Isomer comparison

Fungicidal Activity Differentiation Among Substituted Anilines

A foundational patent on substituted N-propargyl anilines as fungicides by Bayer AG (EP 0010673 A3) establishes that specific substitution patterns on the aniline ring are critical for fungicidal potency [1]. The patent discloses broad structure-activity relationships demonstrating that the nature and position of substituents (R1-R5) on the N-propargyl aniline core modulate activity against various fungal pathogens. While the specific compound 2-methyl-N-(prop-2-yn-1-yl)aniline is not explicitly singled out with quantitative data in the available abstract, the general formula encompasses mono-ortho-methyl substituted variants, indicating their utility in this application class compared to unsubstituted or differently substituted analogs [1].

Fungicidal SAR
Class-level inference
Patent EP 0010673 A3 establishes ortho-substituted N-propargyl anilines as active fungicide class.
Ortho-methyl variant fits within a class-level structure-activity relationship for antifungal research.
Specific quantitative efficacy data for this compound not available in patent summary.
Fungicide Agrochemical Patent Structure-activity relationship

2-Methyl-N-(prop-2-yn-1-yl)aniline Application Scenarios


Photoredox-Catalyzed Synthesis of Fluoroacetylated Quinolines

The ortho-methyl substituent on 2-methyl-N-(prop-2-yn-1-yl)aniline provides a steric environment around the amine nitrogen that can influence the outcome of visible-light-induced cascade cyclization reactions. In photoredox-catalyzed additions of N-propargyl aromatic amines with ethyl bromodifluoroacetate or ethyl bromofluoroacetate, the reaction efficiency and regioselectivity are dependent on the substitution pattern of the aniline ring [1]. The target compound, with its single ortho-methyl group, offers a sterically defined scaffold that can be used to explore structure-reactivity relationships in the synthesis of 3-difluoroacetylated and 3-fluoroacetylated quinolines, pharmacologically relevant heterocyclic scaffolds [1].

Fungicidal N-Propargyl Aniline for Agrochemical Discovery

The established class of substituted N-propargyl anilines has demonstrated utility as fungicides, as documented in the foundational patent literature [1]. The ortho-methyl substitution on the aniline ring, as present in 2-methyl-N-(prop-2-yn-1-yl)aniline, represents a key structural variant within this activity class [1]. Researchers engaged in agrochemical discovery can employ this compound as a starting material for the synthesis of novel fungicidal candidates, exploiting the synergy between the propargyl group and the specific ortho-methyl substituent to modulate biological activity, selectivity, and physicochemical properties [1].

Medicinal Chemistry Building Block with Enhanced Lipophilicity

The predicted increased lipophilicity (LogP ~2.1) [1] and the presence of a secondary amine hydrogen-bond donor distinguish 2-methyl-N-(prop-2-yn-1-yl)aniline from its N-methyl tertiary amine counterpart . This specific physicochemical profile makes the target compound a valuable intermediate for the synthesis of bioactive molecules where balanced lipophilicity and hydrogen-bonding capacity are critical for target engagement, membrane permeability, and ADME optimization. The compound also serves as a versatile substrate for further N-alkylation, acylation, or click chemistry functionalization .

Regioselective Heterocycle Synthesis via Cyclization

The intramolecular cyclization of N-propargyl anilines provides access to highly substituted indoles, a privileged scaffold in medicinal chemistry [1]. The ortho-methyl group present in 2-methyl-N-(prop-2-yn-1-yl)aniline influences the regiochemical outcome of such cyclizations compared to unsubstituted or para-substituted isomers [1]. Additionally, the compound can serve as a precursor for gold-catalyzed cascade cyclizations to construct fused indolines and quinoxaline/quinolin-8-amine scaffolds, where the specific ortho-substitution pattern governs the reaction pathway and product distribution [1].

Application
Selection Property
Validation Focus
Photoredox fluoroquinoline synthesis
Ortho-methyl steric control
Cyclization regioselectivity and product distribution
Agrochemical discovery scaffold
Substituted N-propargyl aniline class
Fungicidal SAR and target pathogen evaluation
Medicinal chemistry intermediate
Enhanced lipophilicity and H-bond donor
ADME profile and target engagement assessment
Regioselective indole/heterocycle synthesis
Ortho-directing substituent effect
Cyclization pathway and isomer ratio
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